2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile is a chemical compound that features a benzodioxole ring fused with a pyrrolidine ring and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with pyrrolidine. One common method includes the use of bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C) to form the intermediate 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrolidine or benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer activity.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but has a different amine group.
1-(1,3-Benzodioxol-5-yl)-2-butanone: Another similar compound with a ketone group instead of the pyrrolidine ring.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile is unique due to its combination of the benzodioxole and pyrrolidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
37673-03-3 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile |
InChI |
InChI=1S/C13H14N2O2/c14-8-11(15-5-1-2-6-15)10-3-4-12-13(7-10)17-9-16-12/h3-4,7,11H,1-2,5-6,9H2 |
InChI Key |
AXNHBGUUQZQXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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